1-(2-(Benzyloxy)-4-chlorophenyl)ethanone
Description
1-(2-(Benzyloxy)-4-chlorophenyl)ethanone is a substituted acetophenone derivative characterized by a benzyloxy group at the 2-position and a chlorine atom at the 4-position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structure imparts unique electronic and steric properties, influencing reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
1-(4-chloro-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
NHHMMLDHQLKWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(Benzyloxy)-4-chlorophenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(benzyloxy)-4-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2-(benzyloxy)-4-chlorophenylboronic acid is coupled with an appropriate acetylating agent in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Benzyloxy)-4-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)-4-chlorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features, molecular weights, and substituent patterns of 1-(2-(Benzyloxy)-4-chlorophenyl)ethanone and related compounds:
Key Observations:
- Substituent Position : The 4-chloro substitution in the target compound may enhance electrophilic aromatic substitution reactivity compared to 3- or 5-position halogens (e.g., ’s 5-Br substitution slows reactivity due to steric hindrance).
- Functional Groups : Hydroxyl groups (e.g., ) improve hydrogen-bonding capacity, while methoxy groups () enhance lipophilicity.
Antioxidant and Anti-inflammatory Properties:
- 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A): Demonstrated significant antioxidant and anti-inflammatory activities in vitro, attributed to electron-donating methoxy and benzyloxy groups stabilizing free radicals .
- Comparison : The target compound’s 4-Cl substitution (electron-withdrawing) may reduce antioxidant efficacy compared to S-A but could enhance anti-inflammatory effects via hydrophobic interactions.
Antimicrobial Activity:
- 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Para-chloro substitution on the phenyl ring correlated with maximum activity against S. aureus and P. aeruginosa . This suggests the target compound’s 4-Cl group may similarly enhance antimicrobial potency.
Anticancer Potential:
- Thiazole Derivatives (): Compounds like 2-(1-amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone showed anticancer activity, highlighting the role of chloro-substituted aromatic rings in cytotoxicity .
Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
